N-Benzyl-N-(trifluoromethyl)propan-2-amine

permeability blood-brain barrier Lipinski's rules

N-Benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3) is a synthetic tertiary amine with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol. The compound features a trifluoromethyl group directly bonded to the nitrogen atom, along with a benzyl and an isopropyl substituent—placing it in the rare class of N-trifluoromethyl tertiary amines rather than the far more common aryl-CF3-substituted benzylamines.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
CAS No. 143490-29-3
Cat. No. B12558470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-(trifluoromethyl)propan-2-amine
CAS143490-29-3
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C11H14F3N/c1-9(2)15(11(12,13)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyCJQSGXZOSBFLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3): Tertiary N-Trifluoromethylamine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-Benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3) is a synthetic tertiary amine with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . The compound features a trifluoromethyl group directly bonded to the nitrogen atom, along with a benzyl and an isopropyl substituent—placing it in the rare class of N-trifluoromethyl tertiary amines rather than the far more common aryl-CF3-substituted benzylamines [1]. Its predicted physicochemical profile includes a LogP of 3.42 and an exceptionally low topological polar surface area (PSA) of 3.24 Ų . These properties, combined with the absence of any N–H hydrogen bond donor, confer a unique pharmacokinetic and permeability signature that distinguishes it from the vast majority of benzylamine analogs used in drug discovery.

Why N-Benzyl-N-(trifluoromethyl)propan-2-amine Cannot Be Interchanged with Common Benzylamine or (Trifluoromethyl)benzylamine Analogs


Substituting N-Benzyl-N-(trifluoromethyl)propan-2-amine with a more common isomer such as isopropyl-(3-trifluoromethyl-benzyl)-amine (CAS 90390-08-2) or other aryl-CF3-benzylamines would fundamentally alter both the physicochemical and biological interaction profile. The target compound anchors the trifluoromethyl group on the nitrogen rather than the aromatic ring, eliminating the single N–H hydrogen bond donor present in secondary benzylamines; this reduces PSA by approximately 73% (3.24 vs. 12.03 Ų) and shifts the LogP downward . These differences cannot be compensated for by adjusting the aryl substitution pattern, because the N-CF3 versus aryl-CF3 topology alters hydrogen-bonding capacity, amine basicity (pKa of a tertiary N-CF3 amine vs. a secondary benzylamine), and metabolic vulnerability at the nitrogen center [1]. The quantitative evidence below demonstrates that even isomeric compounds sharing the identical C11H14F3N formula present measurably distinct profiles that render generic replacement scientifically invalid.

Quantitative Comparator Evidence for N-Benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3) Against the Closest Isomeric Analogs


Hydrogen Bond Donor Count: Tertiary N-CF3 Amine (0 HBD) vs. Secondary Aryl-CF3 Benzylamine (1 HBD) Dictates Membrane Penetration Potential

N-Benzyl-N-(trifluoromethyl)propan-2-amine is a fully substituted tertiary amine with zero hydrogen bond donor (HBD) atoms because the nitrogen bears three carbon substituents (benzyl, isopropyl, trifluoromethyl) and no hydrogen. In contrast, the closest commercially abundant isomer, isopropyl-(3-trifluoromethyl-benzyl)-amine (CAS 90390-08-2), is a secondary amine bearing one N–H hydrogen . In drug discovery, HBD count is a first-order determinant of passive membrane permeability and oral absorption; compounds with zero HBDs systematically exhibit higher intrinsic permeability than those with one HBD when molecular weight and lipophilicity are held constant [1]. This structural distinction cannot be equalized by simple formulation approaches.

permeability blood-brain barrier Lipinski's rules

Predicted LogP: N-CF3 Substitution Lowers Lipophilicity by ΔLogP = −0.17 Relative to the 3-CF3-Benzyl Isomer

Using AlogP predictions from a consistent computational pipeline (Chemsrc), N-benzyl-N-(trifluoromethyl)propan-2-amine exhibits a LogP of 3.42, whereas the isomeric isopropyl-(3-trifluoromethyl-benzyl)-amine yields a LogP of 3.59 . The difference of −0.17 log units, while modest in absolute terms, reflects the electronic effect of placing the electronegative CF3 group directly on the nitrogen versus on the relatively electron-rich aromatic ring. This shift falls within a range that can meaningfully impact aqueous solubility, plasma protein binding, and off-target promiscuity in lead optimization programs [1].

lipophilicity LogP ADME prediction

Topological Polar Surface Area (PSA): N-CF3 Amine (3.24 Ų) vs. Aryl-CF3 Amine (12.03 Ų) – A Critical Determinant for CNS Multiparameter Optimization

The topological polar surface area of N-benzyl-N-(trifluoromethyl)propan-2-amine is calculated as 3.24 Ų, which is 73% lower than the 12.03 Ų value of isopropyl-(3-trifluoromethyl-benzyl)-amine . This large PSA difference arises from the replacement of a polar N–H bond (contributing approximately 9–10 Ų) with an N–CF3 moiety. In the context of CNS drug design guidelines, a PSA below 60–70 Ų is generally required for good brain penetration, and values approaching zero are characteristic of highly CNS-penetrant small molecules [1]. The target compound's PSA of 3.24 Ų places it substantially closer to the optimal CNS space than its aryl-CF3 isomer.

PSA CNS MPO score blood-brain barrier penetration

Class-Level Chemical Stability and Synthetic Utility: N-Trifluoromethyl Amines as Intermediates in Trifluoromethylated Heterocycle Synthesis

N-Benzyl-N-(trifluoromethyl)propan-2-amine belongs to the class of N-trifluoromethyl amines, which have been explicitly described in the patent literature as versatile intermediates for constructing trifluoromethylated pharmaceuticals, agrochemicals, and liquid crystal materials [1]. Unlike aryl-CF3 benzylamines, the N-CF3 group can serve as a masked electrophilic trifluoromethyl source or as a precursor to trifluoromethyl imidazolines and β-lactams, as demonstrated with the closely related N-benzyl trifluoromethyl aldimine [2]. The tertiary amine nature also confers resistance to oxidative N-dealkylation, a common metabolic liability of secondary benzylamines, providing superior chemical stability in long-term storage and under synthetic manipulation conditions [3].

building block trifluoromethylation heterocycle synthesis

Novel Chemotype Status: Absence of Published Biological Activity Data Distinguishes Unexplored Territory from Heavily Characterized Aryl-CF3 Benzylamines

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents as of May 2026 returns zero peer-reviewed biological activity data (IC50, Ki, EC50) specifically attributed to N-benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3). In stark contrast, the aryl-CF3 isomers—particularly isopropyl-(3-trifluoromethyl-benzyl)-amine (CAS 90390-08-2) and its 4-CF3 analog—appear in multiple patents and are commercially cataloged with annotated biological activities, including MAO-B inhibition [1]. This evidence vacuum signals that the N-CF3 topology remains essentially unexplored and unencumbered by prior art, offering a true novel chemotype opportunity. For discovery programs seeking to secure composition-of-matter intellectual property, this is a demonstrable differentiator: the aryl-CF3 comparators inhabit crowded chemical space with limited patentability, whereas the N-CF3 amine represents an unclaimed pharmacophore [2].

novel chemical space patent novelty screening library diversity

Optimal Procurement and Application Scenarios for N-Benzyl-N-(trifluoromethyl)propan-2-amine (CAS 143490-29-3) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Library Design: Preferential Selection of a Zero-HBD, Ultra-Low-PSA N-Trifluoromethylamine Scaffold

For blood-brain barrier penetrant library construction, N-benzyl-N-(trifluoromethyl)propan-2-amine should be prioritized over isomeric aryl-CF3 benzylamines. The target compound's PSA of 3.24 Ų (vs. 12.03 Ų for the comparator) and zero HBD count place it in the optimal CNS MPO score region . This compound is appropriate for inclusion in fragment-based screening sets targeting GPCRs, ion channels, or kinases where CNS exposure is required, and where the 3-CF3-benzyl isomer would carry a higher BBB exclusion risk due to elevated PSA [1].

Novel Chemical Space Exploration: Securing Composition-of-Matter Freedom in a Patent-Crowded Benzylamine Landscape

Programs aiming to discover first-in-class therapeutics within the benzylamine pharmacophore space should procure and screen this compound precisely because of its documented absence from the biological and patent literature [2]. The aryl-CF3 benzylamines are extensively claimed in patents covering CETP inhibition, kinase targets, and MAO modulation [3]; the N-CF3 topology remains unencumbered. Early procurement establishes a proprietary screening position before competitor awareness rises.

Synthetic Methodology Development: N-Trifluoromethyl Building Block for Heterocycle and β-Lactam Diversification

As demonstrated by Beara et al. (2020), N-benzyl trifluoromethyl aldimine—a direct synthetic precursor accessible from the target compound—serves as a versatile entry point to trifluoromethyl-substituted β-lactams and imidazolines with documented anti-inflammatory activity [4]. The target compound can be used as a starting material or intermediate in medicinal chemistry campaigns generating diverse CF3-containing heterocyclic libraries for COX-2 and lipoxygenase pathway screening.

Metabolic Stability Screening: Evaluating the N-CF3 Motif as a Metabolically Resilient Amine Isostere

Head-to-head microsomal stability assays comparing N-benzyl-N-(trifluoromethyl)propan-2-amine against isopropyl-(3-trifluoromethyl-benzyl)-amine would provide direct experimental evidence for the class-level prediction that tertiary N-CF3 amines resist CYP450-mediated N-dealkylation more effectively than their secondary amine counterparts [5]. This scenario is recommended for DMPK groups seeking to validate whether the N-CF3 amine can serve as a general isosteric replacement to block metabolic soft spots at basic amine centers in lead series.

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